molecular formula C22H18N4O2S2 B10974767 N,N'-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide

N,N'-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide

Cat. No.: B10974767
M. Wt: 434.5 g/mol
InChI Key: IPVSLONPXIBKFO-UHFFFAOYSA-N
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Description

N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with butanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiazole compounds .

Scientific Research Applications

N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide include other thiazole derivatives such as:

Uniqueness

What sets N,N’-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide apart from these similar compounds is its unique structure and the specific applications it is being investigated for. Its combination of thiazole rings and butanediamide moiety provides distinct chemical and biological properties that make it a valuable compound for research and development .

Properties

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

N,N'-bis(4-phenyl-1,3-thiazol-2-yl)butanediamide

InChI

InChI=1S/C22H18N4O2S2/c27-19(25-21-23-17(13-29-21)15-7-3-1-4-8-15)11-12-20(28)26-22-24-18(14-30-22)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,25,27)(H,24,26,28)

InChI Key

IPVSLONPXIBKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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